molecular formula C9H19ClN2O B12711072 N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride CAS No. 93858-49-2

N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride

Cat. No.: B12711072
CAS No.: 93858-49-2
M. Wt: 206.71 g/mol
InChI Key: CTQCRZPAPNYGJT-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride undergoes various types of chemical reactions, including:

    Radical Polymerization: This reaction involves the formation of polymers through the reaction of monomers with free radicals.

    Cross-Linking Reactions: These reactions result in the formation of three-dimensional polymer networks.

Common Reagents and Conditions

    Radical Polymerization: Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.

    Cross-Linking Reactions: Cross-linking agents such as ethylene glycol dimethacrylate are used.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the release of the drug can be controlled by the pH of the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylaminopropyl methacrylamide
  • N-(2-Dimethylaminoethyl)methacrylamide
  • N-(3-Dimethylaminopropyl)acrylamide

Uniqueness

N-(3-(Dimethylamino)propyl)methacrylamide monohydrochloride is unique due to its high reactivity and ability to undergo both radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity, making it suitable for a wide range of applications in drug delivery, gene delivery, and biomedical engineering .

Properties

CAS No.

93858-49-2

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-8(2)9(12)10-6-5-7-11(3)4;/h1,5-7H2,2-4H3,(H,10,12);1H

InChI Key

CTQCRZPAPNYGJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCN(C)C.Cl

Origin of Product

United States

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